6-Acetylbenzothiazole
Overview
Description
6-Acetylbenzothiazole is a heterocyclic compound that has garnered attention due to its structural complexity and potential in various scientific fields. Its relevance spans across material science, pharmaceuticals, and chemical synthesis, highlighting its versatility and importance in research.
Synthesis Analysis
The synthesis of 6-Acetylbenzothiazole and related derivatives often involves reactions of 2-aminothiazole with acetylating agents. For instance, the reaction of 2-Aminothiazole with Ethyl Bromopyruvate leads to the synthesis of 6-Ethoxycarbonylimidazothiazole and related structures (Canestrari et al., 1999). This demonstrates the versatility of 2-aminothiazole derivatives as precursors in synthesizing complex benzothiazole compounds.
Molecular Structure Analysis
The molecular structure of 6-Acetylbenzothiazole derivatives has been elucidated through crystallography and spectroscopic methods. These studies reveal the intricacies of the benzothiazole ring and its substituents, providing insights into the compound's reactivity and potential applications. For example, studies on the crystal structure of related benzothiazole derivatives offer a detailed view of their molecular arrangement and bonding (Gul et al., 2020).
Chemical Reactions and Properties
6-Acetylbenzothiazole participates in various chemical reactions, demonstrating its reactivity towards nucleophiles and electrophiles. It has been involved in condensation reactions with aldehydes to form complex heterocyclic compounds, indicating its utility in synthetic chemistry (Zubarovskii & Briks, 1982). Additionally, its derivatives exhibit photosynthesis-inhibiting activity, suggesting applications in biological research (Sidóová et al., 1998).
Scientific Research Applications
Synthesis of Novel Derivatives : It is used in synthesizing various novel derivatives like pyrazole, isoxazole, pyrimidine, and pyrido[1,2-a]benzimidazole (Dawood, Kandeel, & Farag, 1999).
Potential in Cancer Treatment : It has shown potential as a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase (VEGFR TK) inhibitor and as an anti-cancer agent, particularly against breast and hepatic cancer cell lines (Abd-Rabou, Abdel-Wahab, & Bekheit, 2018).
Antifungal Applications : A derivative, 6-Amino-2-n-pentylthiobenzothiazole (APB), inhibits ergosterol biosynthesis in Candida albicans and Saccharomyces cerevisiae, suggesting a novel antifungal mechanism (Kuchta et al., 1995).
Anticonvulsant Activity : Derivatives of 6-Acetylbenzothiazole exhibit anticonvulsant activity, aiding in the design of potent anticonvulsant agents (Amnerkar & Bhusari, 2010).
Antitumor Properties : It is a potent antitumor agent with selective growth inhibitory properties against human cancer cell lines, including breast, colon, ovarian, and renal tumors (Dubey et al., 2006).
Anti-acetylcholinesterase Agents : Derivatives have been designed as new anti-acetylcholinesterase agents, with one compound showing significant activity (Akrami et al., 2015).
Cytotoxic Activity : It exhibits good cytotoxic activity in vitro and significant antitumor activity in vivo against various cancer models (Stojković et al., 2006).
Precursor to Biologically Important Compounds : It serves as a precursor to polysubstituted thiophenes and benzo[g]thiazo[3.2-a]pyridines, important in biological and commercial contexts (Raslan et al., 1999).
Anti-Candida Activity : It has demonstrated anti-Candida activity, effective against various Candida strains (Bujdáková et al., 1993).
Antineurodegenerative Potential : Derivatives show strong inhibitory activity against acetylcholinesterase, suggesting potential as antineurodegenerative agents (Tripathi & Ayyannan, 2018).
properties
IUPAC Name |
1-(1,3-benzothiazol-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIQJRVZQJFYKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445314 | |
Record name | 6-ACETYLBENZOTHIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetylbenzothiazole | |
CAS RN |
19989-35-6 | |
Record name | 6-ACETYLBENZOTHIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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